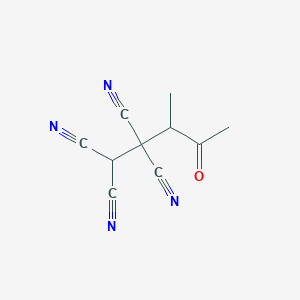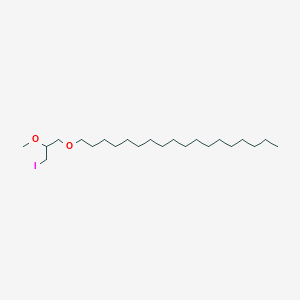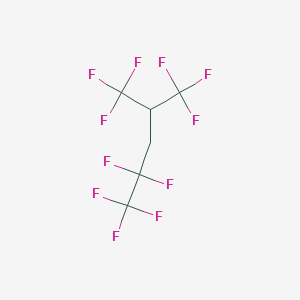
N-Nitro-N''-(3-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitro-N’'-(3-nitrophenyl)guanidine is a compound that belongs to the family of guanidines, which are characterized by the presence of a functional group with the formula N=C(NR2)(NR2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitro-N’'-(3-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines under mild conditions.
Another method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is particularly useful for substrates that dissolve only in aqueous solutions.
Industrial Production Methods
Industrial production of guanidines, including N-Nitro-N’'-(3-nitrophenyl)guanidine, often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can be optimized for high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Nitro-N’'-(3-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
N-Nitro-N’'-(3-nitrophenyl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound plays key roles in various biological functions and processes.
Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Nitro-N’'-(3-nitrophenyl)guanidine involves its interaction with molecular targets and pathways. The guanidine functionality enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it a valuable compound in the study of neurological processes and the development of related pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Nitro-N’'-(3-nitrophenyl)guanidine include:
- N-Methyl-N’'-(3-nitrophenyl)guanidine
- N-Nitro-N’'-(4-nitrophenyl)guanidine
- N-Nitro-N’'-(2-nitrophenyl)guanidine
Uniqueness
N-Nitro-N’'-(3-nitrophenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other guanidines may not be as effective.
Propiedades
| 93071-57-9 | |
Fórmula molecular |
C7H7N5O4 |
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
1-nitro-2-(3-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7N5O4/c8-7(10-12(15)16)9-5-2-1-3-6(4-5)11(13)14/h1-4H,(H3,8,9,10) |
Clave InChI |
DJHYWXUWTVPZLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)

![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)
![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)



